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molecular formula C9H9BrF2 B8656891 Rac-2-(1-bromo-propyl)-1,4-difluoro-benzene

Rac-2-(1-bromo-propyl)-1,4-difluoro-benzene

Cat. No. B8656891
M. Wt: 235.07 g/mol
InChI Key: HJLVCLKIOJILAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875645B2

Procedure details

rac-2-(1-Bromo-propyl)-1,4-difluoro-benzene was prepared from rac-1-(2,5-difluoro-phenyl)-propan-1-ol and phosphorus tribromide in analogy to Example 23 b): colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9](O)[CH2:10][CH3:11].P(Br)(Br)[Br:14]>>[Br:14][CH:9]([C:3]1[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=1[F:1])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(CC)C1=C(C=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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